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Abstract

Fosgonimeton (ATH-1017) is a novel, small-molecule prodrug designed to address
neurodegeneration by positively modulating the Hepatocyte Growth Factor (HGF)/MET
signaling pathway. Following administration, fosgonimeton is converted to its active metabolite,
fosgo-AM (ATH-1001), which readily crosses the blood-brain barrier to exert its neurotrophic
and neuroprotective effects. This technical guide provides a comprehensive overview of the
preclinical and clinical data available for fosgo-AM, with a focus on its mechanism of action,
experimental validation, and quantitative outcomes. Detailed experimental protocols and visual
representations of key pathways and workflows are included to facilitate a deeper
understanding of this promising therapeutic agent.

Introduction

Neurodegenerative diseases such as Alzheimer's disease (AD) are characterized by
progressive neuronal loss and synaptic dysfunction. The HGF/MET signaling pathway is a
critical neurotrophic system that plays a vital role in neuronal survival, growth, and plasticity.[1]
[2] Impairment of this pathway has been implicated in the pathophysiology of
neurodegeneration. Fosgonimeton and its active metabolite, fosgo-AM, represent a therapeutic
strategy aimed at restoring and enhancing HGF/MET signaling to combat the multifaceted
nature of neurodegenerative conditions.[1] Preclinical studies have demonstrated the potential
of fosgo-AM to protect neurons from various toxic insults, promote neurite outgrowth and
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synaptogenesis, and improve cognitive function in animal models of dementia.[1][3] This guide
synthesizes the available technical data to provide a detailed resource for the scientific
community.

Mechanism of Action: Positive Modulation of the
HGF/MET Signaling Pathway

Fosgo-AM acts as a positive modulator of the HGF/MET receptor system. It enhances the
activation of the MET receptor by its ligand, HGF, leading to the stimulation of downstream
signaling cascades that are crucial for neuronal health.

HGF/MET Signaling Cascade

The binding of HGF to the MET receptor tyrosine kinase induces receptor dimerization and
autophosphorylation, initiating a cascade of intracellular signaling events. Key downstream
pathways activated by this process include:

o PI3K/AKT Pathway: This pathway is central to promoting cell survival and inhibiting
apoptosis (programmed cell death).[3][4]

 RAS/MEK/ERK Pathway: This cascade is involved in cell growth, differentiation, and
plasticity.[3][4]

The activation of these pathways by fosgo-AM leads to a range of beneficial effects, including
enhanced neuronal survival, increased neurite outgrowth, and improved synaptic function.[1][3]
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Caption: HGF/MET Signaling Pathway Enhanced by Fosgo-AM.

Preclinical Data

A substantial body of preclinical evidence supports the neuroprotective and neurotrophic effects
of fosgo-AM in a variety of in vitro and in vivo models of neurodegeneration.

In Vitro Studies

Fosgo-AM has demonstrated significant neuroprotective effects in primary rat cortical neurons
subjected to various toxic insults, including amyloid-beta (AB) toxicity, oxidative stress, and
mitochondrial dysfunction.[3][5]

Result with Fosgo-

Experimental Model Endpoint Reference
AM Treatment
Amyloid-Beta (AB1-42) ) )
o Neuronal Survival Increased survival [3]
Toxicity
Neurite Network Protected neurite 3]
Protection networks
Tau Reduced tau 3]
Hyperphosphorylation  hyperphosphorylation
o Significant decrease
Oxidative Stress ) ) o ]
) Mitochondrial ROS in mitochondrial [5]
(MitoSox) L
oxidative stress
) ) Significant decrease
Mitochondrial Cytochrome ¢ )
in cytochrome ¢ [5]

Dysfunction

Release

release

Treatment of primary hippocampal neurons with fosgo-AM has been shown to enhance

synaptogenesis.[2]
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Endpoint

Result with Fosgo-AM
Treatment

Reference

Synaptic Count

Increased number of synapses  [2]

Synaptic Strength

Increased relative abundance

of presynaptic vesicles

[2]

In Vivo Studies

Fosgo-AM and its prodrug, fosgonimeton, have been evaluated in several animal models of

cognitive impairment, demonstrating procognitive effects.

Experimental

Result with
Fosgonimeton/

Animal Model Endpoint Reference
Model Fosgo-AM
Treatment
Cognitive o
] ) Significantly
Amyloid-Beta Function
o Rat ) rescued [3]
(AB2s-35) Toxicity (Passive N )
_ cognitive function
Avoidance Test)
Scopolamine- N o Rescued
) Rat Cognitive Deficits N . [1]
Induced Amnesia cognitive deficits
LPS-Induced Cognitive
) ) ) Prevented
Neuroinflammati Mouse Impairment (T- [6][7]

on

maze)

cognitive deficits

Clinical Data

Fosgonimeton has been evaluated in several clinical trials to assess its safety, tolerability,

pharmacokinetics, and efficacy in both healthy volunteers and patients with neurodegenerative

diseases.

Phase 1 Clinical Trial (NCT03298672)
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This study in healthy volunteers and patients with Alzheimer's disease demonstrated that
fosgonimeton was safe and well-tolerated.[8][9]

Study Population Dose Key Findings Reference
Safe and well-
Healthy Young Males 2, 6, 20, 40, 60, or 90
tolerated, dose- [819]
(SAD) mg .
proportional PK
Safe and well-
20, 40, 60, or 80 mg
Healthy Elderly (MAD) tolerated, no [819]
(9 days) :
accumulation
Significant effect
Alzheimer's Disease toward ERP P300
. 40 mg (9 days) o [8]
Patients latency normalization
(p=0.027)

Phase 2 ACT-AD Trial (NCT04491006)

This exploratory study in patients with mild-to-moderate Alzheimer's disease did not meet its
primary endpoint in the overall population. However, a pre-specified subgroup analysis of
patients on fosgonimeton monotherapy (not taking acetylcholinesterase inhibitors) showed

encouraging results.[10][11]

Population Endpoint Result at 26 Weeks Reference
Monotherapy -28 millisecond

ERP P300 Latency [10]
Subgroup change
Monotherapy )

ADAS-Cog11 -3.3-point change [10]
Subgroup

Phase 2/3 LIFT-AD Trial (NCT04488419)

This trial in patients with mild-to-moderate Alzheimer's disease not on acetylcholinesterase
inhibitors did not meet its primary endpoint of a statistically significant change in the Global
Statistical Test (GST).[10]

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC9108585/
https://pubmed.ncbi.nlm.nih.gov/35180125/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9108585/
https://pubmed.ncbi.nlm.nih.gov/35180125/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9108585/
https://pubmed.ncbi.nlm.nih.gov/35180125/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9108585/
https://www.neurologylive.com/view/synaptic-agent-fosgonimeton-falls-short-phase-2-3-lift-ad-trial-mild-moderate-alzheimers
https://investors.athira.com/news-releases/news-release-details/athira-pharma-announces-topline-results-act-ad-phase-2-proof
https://www.neurologylive.com/view/synaptic-agent-fosgonimeton-falls-short-phase-2-3-lift-ad-trial-mild-moderate-alzheimers
https://www.neurologylive.com/view/synaptic-agent-fosgonimeton-falls-short-phase-2-3-lift-ad-trial-mild-moderate-alzheimers
https://www.neurologylive.com/view/synaptic-agent-fosgonimeton-falls-short-phase-2-3-lift-ad-trial-mild-moderate-alzheimers
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10860400?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory
Check Availability & Pricing

Endpoint Result at 26 Weeks p-value Reference
Global Statistical Test -0.08 change favoring
] 0.70 [10]
(GST) fosgonimeton
-1.09 change
ADAS-Cog1l1 (fosgonimeton) vs. 0.35 [10]
-0.39 (placebo)
+0.65 improvement
(fosgonimeton) vs.
ADCS-ADL23 _ 0.61 [10]
-0.02 decline
(placebo)

Phase 2 SHAPE Trial (NCT04831281)

This exploratory study in patients with Parkinson's disease dementia (PDD) and Dementia with
Lewy Bodies (DLB) did not meet its primary endpoint. However, the 40 mg dose group showed
a statistically significant improvement in ADAS-Cog13.[10][12][13]

_ Result at 26
Dose Group Endpoint p-value Reference
Weeks
-7.2 points
40 mg ADAS-Cog13 improvement vs. 0.0321 [12][13]
placebo

Experimental Protocols

The following sections provide an overview of the methodologies used in the key preclinical

experiments cited in this guide.

In Vitro Experimental Workflows
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Caption: General workflow for in vitro neuroprotection and neurotrophic assays.

Primary cortical or hippocampal neurons are isolated from embryonic or neonatal rats.[14][15]
The tissue is dissociated, and the cells are plated on coated culture plates. The neurons are
maintained in a specialized neurobasal medium supplemented with growth factors to allow for
maturation and the formation of neuronal networks.[14][15]

» Amyloid-Beta Toxicity Model: Mature primary cortical neurons are pre-treated with fosgo-AM
for a short duration (e.g., 15 minutes) before being exposed to a solution containing ABi1-42
oligomers for 24 hours.[3]

o Oxidative Stress and Mitochondrial Dysfunction Models: Neurons are pre-treated with fosgo-
AM and then challenged with agents that induce oxidative stress (e.g., hydrogen peroxide) or
mitochondrial dysfunction.[5] Mitochondrial reactive oxygen species (ROS) can be measured

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b10860400?utm_src=pdf-body-img
https://apps.dtic.mil/sti/pdfs/AD1090613.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC11017351/
https://apps.dtic.mil/sti/pdfs/AD1090613.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC11017351/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11067346/
https://www.researchgate.net/figure/Fosgo-AM-attenuates-Ab-induced-mitochondrial-oxidative-stress-and-cytochrome-c-release_fig2_379707026
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10860400?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

using fluorescent probes like MitoSox, and cytochrome c release can be assessed via
immunocytochemistry.[5]

Following treatment with fosgo-AM, neuronal morphology is assessed. Neurite outgrowth can
be quantified by measuring the total length of neurites per neuron.[2] Synaptogenesis is
evaluated by immunostaining for pre- and post-synaptic protein markers and quantifying the
number and strength of synapses.[2][16]

In Vivo Experimental Workflows

Animal Model Induction Treatment Regimen Behavioral Assessment

Induce cognitive deficit model Administer Fosgonimeton | | Cognitive function testing
(e.g., Scopolamine, LPS, AB injection) or vehicle control (e.g., T-maze, Passive Avoidance)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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